
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as IPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IPMP is a synthetic compound that has been synthesized using various methods, and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the binding of the compound to specific targets, such as metal ions or GPCRs. Once bound, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may induce a conformational change in the target protein, leading to downstream signaling events that ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific target and experimental conditions. For example, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of GPCRs, leading to changes in intracellular signaling pathways. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to metal ions, leading to changes in fluorescence properties that can be used for detection.
Avantages Et Limitations Des Expériences En Laboratoire
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for laboratory experiments, including its synthetic accessibility, its potential as a fluorescent probe, and its potential as a therapeutic agent. However, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for specific diseases, and the exploration of its potential as a modulator of GPCRs. In addition, further studies are needed to elucidate the mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carbaldehyde in the presence of a catalyst, such as palladium on carbon. Other methods include the reaction of 2-bromo-4-pyridinecarboxaldehyde with indole in the presence of a base, such as potassium carbonate, and the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(16-12-14-4-1-2-5-15(14)20-16)21-11-3-6-17(21)13-7-9-19-10-8-13/h1-2,4-5,7-10,12,17,20H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFPDAUAOIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

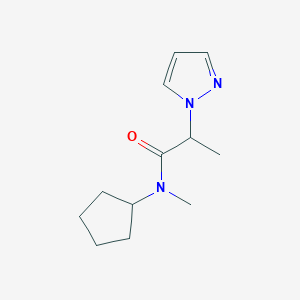
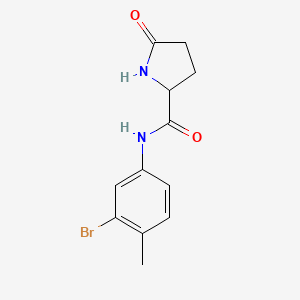

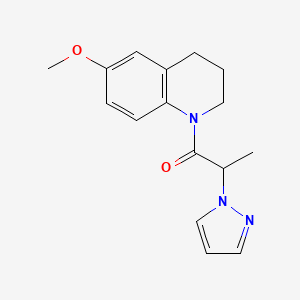
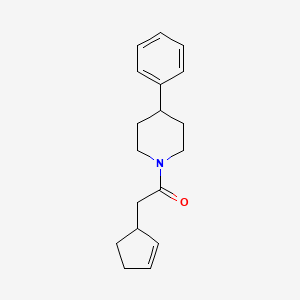
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
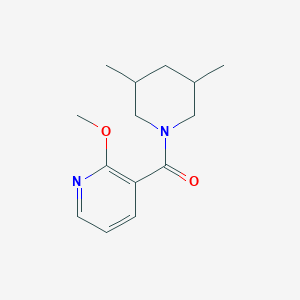

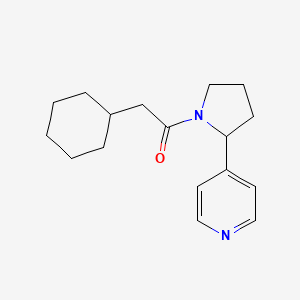
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)